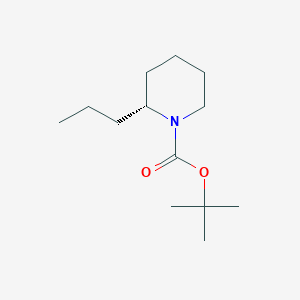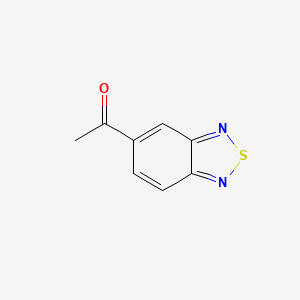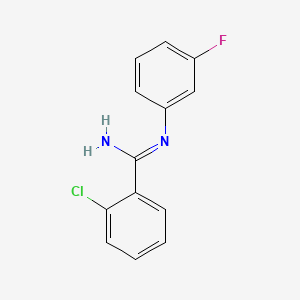
o-Chloro-N-(m-fluorophenyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-Fluorophenyl)Benzamidine is a chemical compound known for its unique structural properties and potential applications in various fields It is a derivative of benzamidine, characterized by the presence of a chlorine atom and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-Fluorophenyl)Benzamidine typically involves the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-Fluoroaniline and 2-Chlorobenzoyl Chloride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(3-Fluorophenyl)Benzamidine may involve large-scale synthesis using automated reactors. The process parameters are optimized to maximize yield and purity while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-Fluorophenyl)Benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amidine group can be hydrolyzed to form corresponding amides and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamidines.
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or reduced benzamidines.
Applications De Recherche Scientifique
2-Chloro-N-(3-Fluorophenyl)Benzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-Fluorophenyl)Benzamidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2-Fluorophenyl)Benzamidine
- 2-Chloro-N-(4-Fluorophenyl)Benzamidine
- 2-Chloro-N-(3-Methoxyphenyl)Benzamidine
Uniqueness
2-Chloro-N-(3-Fluorophenyl)Benzamidine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications.
Propriétés
Numéro CAS |
23564-72-9 |
|---|---|
Formule moléculaire |
C13H10ClFN2 |
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
2-chloro-N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-2-1-6-11(12)13(16)17-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17) |
Clé InChI |
ALGLYDTUESCZAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=NC2=CC(=CC=C2)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


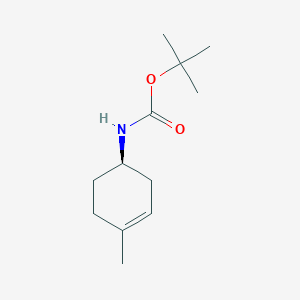
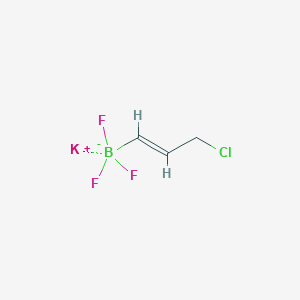
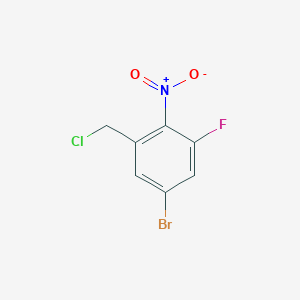
![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)

![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)

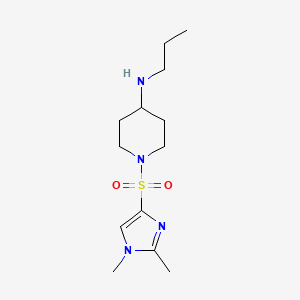
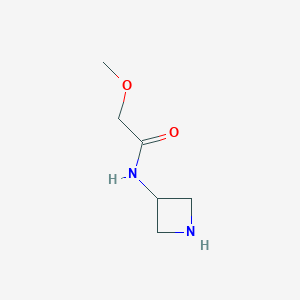
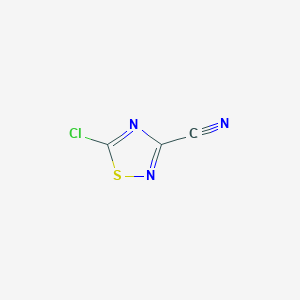
![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
